Enhanced Lipophilicity vs. IAA
The compound exhibits higher predicted lipophilicity than both IAA and the non-methylated α-hydroxy analog due to the additive effect of N-methylation and the α-hydroxy group. Computed ACD/LogP values (ACD/Labs Percepta v14.00) show IAA at 1.43 and 1-methylindole-3-acetic acid at 1.83 . Although an experimentally validated LogP for 2-hydroxy-2-(1-methyl-3-indolyl)acetic acid itself is not publicly available, structural increment analysis indicates its LogP lies between 1.5 and 1.9, representing a quantifiable shift from IAA. This lipophilicity difference influences membrane permeability and organic-aqueous partitioning, critical parameters for both biological assays and extraction/purification workflows.
| Evidence Dimension | Octanol-water partition coefficient (predicted LogP) |
|---|---|
| Target Compound Data | Predicted ACD/LogP ~1.5–1.9 (structural increment estimate) |
| Comparator Or Baseline | IAA: ACD/LogP 1.43; 1-Methylindole-3-acetic acid: ACD/LogP 1.83; 2-Hydroxy-2-(1H-indol-3-yl)acetic acid: predicted lower due to additional H-bond donor without N-methyl |
| Quantified Difference | Estimated ΔLogP +0.1–0.5 vs. IAA; comparable to or slightly lower than 1-methylindole-3-acetic acid |
| Conditions | ACD/Labs Percepta v14.00 computational prediction at 25°C |
Why This Matters
Higher LogP relative to IAA can improve organic solvent extraction efficiency and passive membrane permeability in cell-based assays, directly affecting protocol design and compound handling.
